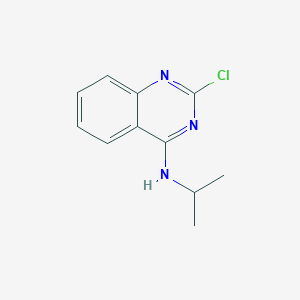

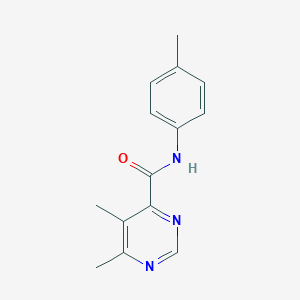

2-chloro-N-(propan-2-yl)quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicine: Antimicrobial and Anticancer Applications

2-chloro-N-(propan-2-yl)quinazolin-4-amine has shown promise in the medical field due to its antimicrobial properties. Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and anticancer effects . For instance, certain quinazolinone derivatives have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, with some compounds demonstrating potent in vitro activity . Additionally, quinazoline derivatives have been identified as potential therapeutic agents in cancer therapy, particularly in urinary bladder cancer, where targeted therapy is a promising direction .

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of quinazoline derivatives can be harnessed to develop pesticides that combat plant pathogens. The broad-spectrum antimicrobial agents found in quinazolinone studies could potentially be applied to protect crops from bacterial and fungal diseases, contributing to increased agricultural productivity .

Industry: Pharmaceutical Manufacturing

The pharmaceutical industry benefits from the synthesis of quinazoline derivatives, which serve as building blocks for various drugs. Quinazolines are part of about 150 naturally occurring alkaloids and have been used to create drugs with a wide range of biological activities, including those for treating benign prostatic hyperplasia and post-traumatic stress disorder . The synthesis of new quinazoline-based compounds continues to be an area of active research for developing anticancer drugs .

Environmental Science: Biofilm Inhibition

Quinazolinone derivatives have been studied for their ability to inhibit biofilm formation, which is crucial in environmental science for controlling microbial growth on surfaces and in water systems. Compounds that can prevent biofilm formation have applications in water treatment facilities and in preventing the spread of bacteria in public spaces .

Biochemistry: Enzyme Inhibition

In biochemistry, quinazolinone derivatives have been explored for their enzyme inhibitory activity. For example, certain derivatives have exhibited α-glucosidase inhibitory activity, which is significant for the development of treatments for diseases like diabetes .

Pharmacology: Drug Resistance and Therapeutic Agents

The pharmacological diversification of quinazoline/quinazolinone derivatives includes their use in combating drug resistance, a major challenge in modern medicine. These compounds have been synthesized and tested for anti-malarial activity, showcasing their potential as therapeutic agents against resistant strains of diseases .

作用機序

Target of Action

Quinazoline derivatives have been known to exhibit a wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . They have been used in the development of drug candidates for various diseases .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest at the S phase in certain cancer cell lines .

Biochemical Pathways

Quinazoline derivatives have been found to impact a variety of biochemical pathways related to their pharmacological effects .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Some quinazoline derivatives have been found to exhibit considerable antiproliferative activity against various cancer cell lines .

Action Environment

It is known that environmental factors can significantly impact the action and efficacy of a drug .

特性

IUPAC Name |

2-chloro-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNVVORFHMPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-isopropylquinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

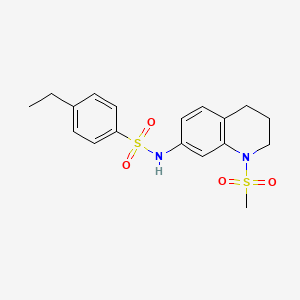

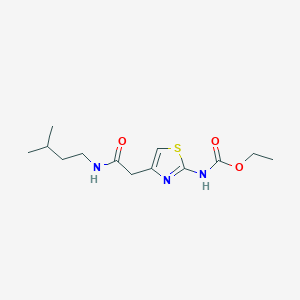

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)

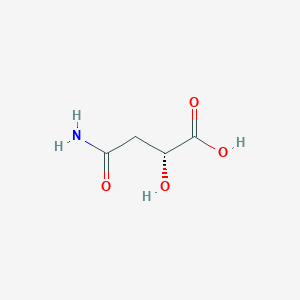

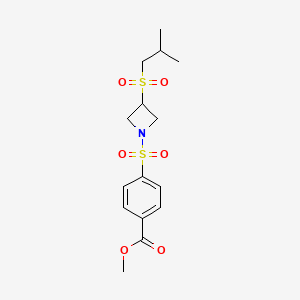

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

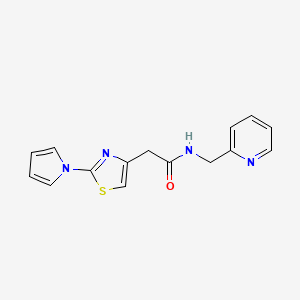

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

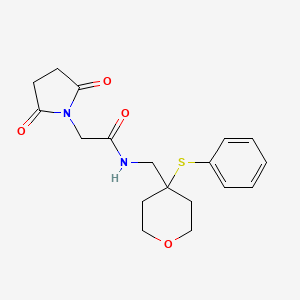

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)